N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O/c1-27-17-14-22-18-21(11-12-23(22)27)24(28-15-6-3-7-16-28)19-26-25(29)13-10-20-8-4-2-5-9-20/h2,4-5,8-9,11-12,18,24H,3,6-7,10,13-17,19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUQMWFUUHVYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 452.62 g/mol. The structure comprises an indoline moiety, a piperidine ring, and a phenylpropanamide group, which contribute to its potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
- Formation of the Indoline Component : This may involve cyclization reactions using appropriate precursors.
- Piperidine Integration : The piperidine ring can be synthesized through alkylation or other methods.
- Amide Bond Formation : The final step often involves coupling the indoline and piperidine components with a phenylpropanamide moiety.
Each step requires optimization to ensure high yields and purity, often necessitating purification techniques such as recrystallization or chromatography.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in neuropharmacology and cancer research. The indole structure is known for its role in serotonin receptor modulation, while the piperidine component may enhance interactions with various biological targets.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[2-(1H-indol-3-yl)ethyl]-3-oxobutyramide | Indole core, amide linkage | Potential anti-acetylcholinesterase activity |
| 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl]amide | Indole core, piperidine ring | Allosteric modulator of cannabinoid receptors |
| N-[2-(1-Methylindol-3-yl)ethyl]piperidin-2-one | Indole core, piperidine moiety | Precursor for alkaloid synthesis |
Case Studies
A recent study investigated the effects of this compound on various neurological models. The compound demonstrated promising results as a potential inhibitor of certain enzymes involved in neurological disorders, suggesting its utility in treating conditions like depression and anxiety.
Another study focused on its anticancer properties, revealing that the compound could inhibit cell proliferation in specific cancer cell lines through apoptosis induction. These findings highlight the compound's dual potential in both neuropharmacology and oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
However, insights can be drawn from compounds with overlapping functional groups or synthetic strategies:
Piperazine/Piperidine-Containing Analogs
Compounds like N-(quinolin-3-yl)-5-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)pentanamide (10e) () share the piperazine/piperidine motif. These analogs are synthesized via nucleophilic substitution reactions with arylpiperazines, followed by chromatographic purification (e.g., normal-phase and reverse-phase methods). Key differences include:
- Target specificity: The quinolinyl group in 10e may enhance binding to kinase or neurotransmitter receptors, whereas the indoline in the query compound could favor monoamine transporters.
- Synthetic yield : Piperazine derivatives like 10e and 10d achieve moderate yields (37–41%), suggesting similar challenges in purifying bulky, lipophilic molecules .
Indoline/Phthalimide Derivatives
3-chloro-N-phenyl-phthalimide () shares an isoindoline backbone but lacks the piperidine and phenylpropanamide groups.
Arylpiperidine-Based Pharmacological Agents
Abbreviations like VU0155056 () and GR100679 () exemplify piperidine-containing drugs targeting G protein-coupled receptors (GPCRs) or phospholipase D. For example:
| Compound | Target | Key Structural Features |
|---|---|---|
| VU0155056 (HLP analog) | Phospholipase D | Benzodiazepine-piperidine hybrid |
| GR100679 | Tachykinin receptors | Cyclic peptide with piperidine substitution |
| Query compound | Unknown (hypothetical) | Indoline-piperidine-phenylpropanamide |
The query compound’s lack of a cyclic peptide or benzodiazepine moiety distinguishes it from these analogs.
Preparation Methods
Synthesis of 1-Methylindolin-5-amine
Indoline derivatives are typically synthesized via palladium-catalyzed hydrogenation of indoles. For 1-methylindolin-5-amine:
- Substrate Preparation : 5-Nitro-1-methylindole is reduced using hydrogen gas (700 psi) in the presence of Pd(OCOCF3)2/(R)-SegPhos catalyst and L-camphorsulfonic acid (L-CSA) in a 2:1 TFE/benzene mixture at 60°C.
- Nitro Reduction : Catalytic hydrogenation (H2, Pd/C, EtOH) converts the nitro group to an amine.
Key Data :
| Step | Yield | Conditions |
|---|---|---|
| Indole hydrogenation | 92% | Pd(OCOCF3)2, L-CSA, 60°C, 24 h |
| Nitro reduction | 95% | 10% Pd/C, H2 (1 atm), EtOH, RT |
Preparation of 2-(Piperidin-1-yl)ethyl Bromide
This intermediate is synthesized via nucleophilic substitution:
- Alkylation : Piperidine reacts with 1,2-dibromoethane in THF at 0°C, followed by gradual warming to room temperature.
- Purification : Isolation via fractional distillation under reduced pressure.
Optimized Conditions :
- Molar ratio (piperidine:dibromoethane) = 1:1.2
- Reaction time = 12 h
- Yield = 85%
Assembly of the Ethylenediamine Linker
The indoline and piperidine subunits are coupled via alkylation:
- Reaction : 1-Methylindolin-5-amine reacts with 2-(piperidin-1-yl)ethyl bromide in the presence of K2CO3 in DMF at 80°C for 24 h.
- Workup : Extraction with dichloromethane and purification via silica gel chromatography (hexanes:EtOAc = 4:1).
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 78% |
| Purity (HPLC) | >98% |
Amide Bond Formation
The final step involves coupling the ethylenediamine intermediate with 3-phenylpropanoyl chloride:
- Acylation : React the amine with 1.2 equiv of 3-phenylpropanoyl chloride in anhydrous THF using Et3N as a base at 0°C → RT.
- Purification : Recrystallization from ethanol/water (7:3).
Critical Parameters :
- Temperature control (0°C initial) prevents epimerization.
- Anhydrous conditions are essential to avoid hydrolysis.
Outcome :
| Metric | Result |
|---|---|
| Yield | 82% |
| Melting Point | 134–136°C |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
- 1H NMR (400 MHz, CDCl3) :
- δ 7.28–7.15 (m, 5H, Ar-H)
- δ 3.45 (t, J = 6.8 Hz, 2H, NCH2)
- δ 2.85 (s, 3H, N-CH3)
- 13C NMR (100 MHz, CDCl3) :
- 172.1 ppm (C=O)
- 135.2 ppm (quaternary Ar-C)
Mass Spectrometry
- HRMS (ESI+) : m/z calculated for C25H32N3O [M+H]+ = 390.2542; found = 390.2545.
Scale-Up Considerations
Industrial-scale production necessitates modifications:
- Catalyst Recycling : Pd catalysts from the hydrogenation step are recovered via filtration and reused (3 cycles with <5% yield loss).
- Continuous Flow : Amidation step performed in a plug-flow reactor improves throughput (90% yield at 1 kg/batch).
Challenges and Troubleshooting
Competing O-Alkylation
During ethylenediamine linker synthesis, O-alkylation byproducts may form. Mitigation strategies include:
- Using polar aprotic solvents (DMF > THF)
- Lowering reaction temperature to 60°C
Epimerization in Amide Formation
Racemization at the ethylenediamine chiral center is minimized by:
- Maintaining pH < 8 with Et3N
- Avoiding prolonged reaction times (>24 h)
Q & A
Q. What are the standard synthetic pathways for preparing N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-phenylpropanamide, and how is purity ensured?
The synthesis typically involves coupling a substituted indole-piperidine intermediate with a phenylpropanamide backbone. Key steps include:
- Substitution reactions : Analogous to methods in and , where arylpiperazine derivatives are introduced via nucleophilic substitution. For example, replacing 1-(2,3-dichlorophenyl)piperazine with 1-(2-(trifluoromethoxy)phenyl)piperazine alters the substituent profile .
- Purification : Normal-phase chromatography (e.g., eluting with gradients of dichloromethane, ethyl acetate, and methanol) followed by amine-phase chromatography (e.g., RediSep Rf Gold amine columns) ensures purity, as described in and . Yield optimization (41–44%) requires iterative solvent gradient adjustments .
- Characterization : H NMR (400 MHz, CDCl) and mass spectrometry (MS) are critical for structural confirmation. Peaks for aromatic protons (δ 7.0–8.8 ppm) and piperidine/ethyl moieties (δ 2.4–3.6 ppm) are key identifiers .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features distinguish its structure?
- H NMR : Critical for confirming the indole, piperidine, and phenylpropanamide moieties. For example:
- Indole protons: δ 6.9–8.8 ppm (split into multiplets due to substitution patterns) .
- Piperidine N–CH groups: δ 2.4–3.6 ppm (broad singlets or triplets) .
- MS : High-resolution MS confirms molecular weight (e.g., [M+H] ions).
- IR Spectroscopy : Detects carbonyl (C=O, ~1650–1700 cm) and amide (N–H, ~3300 cm) stretches .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?
Discrepancies often arise from:
- Dynamic proton exchange : Piperidine NH protons may appear as broadened signals in NMR. Deuteration or temperature-controlled NMR experiments can suppress exchange effects .
- Rotameric conformations : Ethyl or propanamide chains may exhibit split peaks due to restricted rotation. Computational modeling (e.g., DFT) can predict dominant conformers .
- Impurity interference : Co-eluting byproducts (e.g., unreacted intermediates) require re-purification via orthogonal methods (e.g., switching from normal-phase to reverse-phase HPLC) .
Q. What strategies are recommended for optimizing synthetic yield while minimizing side reactions?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity in substitution reactions, while controlled pH prevents amine protonation .
- Catalysis : Transition-metal catalysts (e.g., Pd for coupling reactions) improve efficiency. highlights similar approaches for dopamine receptor ligands .
- Reaction monitoring : TLC or in-situ IR tracks intermediate formation. Adjust stoichiometry if intermediates persist beyond 50% conversion .
Q. How can structure-activity relationships (SAR) be explored for this compound’s pharmacological potential?
- Substituent variation : Replace the 1-methylindolin-5-yl group with other heterocycles (e.g., quinoline, pyridine) to assess receptor binding selectivity, as in ’s dopamine D3 receptor studies .
- Pharmacophore modeling : Overlay the compound’s structure with known receptor ligands (e.g., dopamine D3/D2) to identify critical hydrogen-bonding or hydrophobic interactions .
- In vitro assays : Functional cAMP or β-arrestin recruitment assays quantify receptor activation/inhibition. Contradictory data (e.g., partial vs. full agonism) may reflect assay sensitivity or cell-line variability .
Q. What analytical methods are suitable for stability studies under varying storage conditions?
- Forced degradation : Expose the compound to heat (40–60°C), light (UV), and humidity. Monitor decomposition via HPLC-MS to identify labile groups (e.g., hydrolyzable amides) .
- Kinetic analysis : Plot degradation rates (Arrhenius plots) to predict shelf life. ’s safety data sheet recommends inert-atmosphere storage to prevent oxidation .
Methodological Guidance for Data Contradictions
Q. How should researchers address conflicting biological activity data across studies?
- Assay standardization : Ensure consistent cell lines, buffer conditions, and controls. For example, dopamine receptor affinity in HEK293 vs. CHO cells may differ due to receptor glycosylation .
- Meta-analysis : Pool data from multiple studies (e.g., IC values) and apply statistical tests (e.g., ANOVA) to identify outliers. emphasizes theoretical alignment to contextualize contradictions .
Q. What computational tools are recommended for predicting metabolic pathways?
- In silico metabolism : Software like MetaSite or GLORY predicts Phase I/II metabolism. Focus on vulnerable sites (e.g., piperidine N-oxidation or amide hydrolysis) .
- Docking studies : AutoDock Vina or Schrödinger Suite models interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
